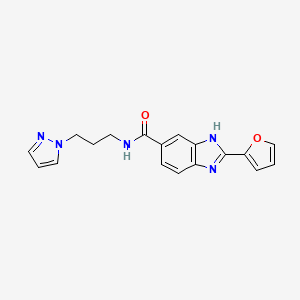![molecular formula C18H13N5O2 B7434394 N-[4-(pyrimidin-2-ylamino)phenyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B7434394.png)
N-[4-(pyrimidin-2-ylamino)phenyl]furo[3,2-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(pyrimidin-2-ylamino)phenyl]furo[3,2-b]pyridine-2-carboxamide, also known as FP2.6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent anti-cancer activity, making it a promising candidate for cancer treatment.6.
Mécanisme D'action
The exact mechanism of action of N-[4-(pyrimidin-2-ylamino)phenyl]furo[3,2-b]pyridine-2-carboxamide is not fully understood. However, it has been proposed that the compound inhibits the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound may disrupt these processes, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, the compound has been found to inhibit the activity of other protein kinases, including JAK2 and FLT3. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1. These effects suggest that this compound may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[4-(pyrimidin-2-ylamino)phenyl]furo[3,2-b]pyridine-2-carboxamide is its potent anti-cancer activity. The compound has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer treatment. In addition, the synthesis method for this compound has been optimized for high yields and purity, making it suitable for large-scale production. However, there are also some limitations to using this compound in lab experiments. For example, the compound has been found to have low solubility in aqueous solutions, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on N-[4-(pyrimidin-2-ylamino)phenyl]furo[3,2-b]pyridine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of CK2. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to this compound treatment. In addition, there is a need for further studies to determine the optimal dosage and administration schedule for this compound in cancer treatment. Finally, the potential use of this compound in combination with other anti-cancer agents should be explored.
Méthodes De Synthèse
The synthesis of N-[4-(pyrimidin-2-ylamino)phenyl]furo[3,2-b]pyridine-2-carboxamide involves the reaction of 2-aminopyrimidine with 2-bromo-5-fluoropyridine, followed by the coupling of the resulting intermediate with 4-aminophenol. The final product is obtained by the reaction of the intermediate with furoic acid chloride. The synthesis method has been optimized for high yields and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-[4-(pyrimidin-2-ylamino)phenyl]furo[3,2-b]pyridine-2-carboxamide has been extensively studied for its anti-cancer activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. The compound has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor metastasis. In addition to its anti-cancer activity, this compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
N-[4-(pyrimidin-2-ylamino)phenyl]furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c24-17(16-11-14-15(25-16)3-1-8-19-14)22-12-4-6-13(7-5-12)23-18-20-9-2-10-21-18/h1-11H,(H,22,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTZRCAKSNRJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)C(=O)NC3=CC=C(C=C3)NC4=NC=CC=N4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-[2-(4-pyridin-4-ylimidazol-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B7434320.png)
![3-[6-[[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]amino]hexanoylamino]propanoic acid](/img/structure/B7434335.png)
![tert-butyl N-[3-(2-chloropropanoylamino)-2,2-difluoropropyl]carbamate](/img/structure/B7434338.png)
![methyl 4-oxo-3-[(2-oxo-1H-pyridin-3-yl)methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B7434359.png)
![Dimethyl 4-[4-[2-(carbamoylamino)propan-2-yl]triazol-1-yl]cyclohexane-1,1-dicarboxylate](/img/structure/B7434370.png)
![(1S,2S,4R)-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonyl-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7434381.png)
![Ethyl 1'-(3-ethyltriazole-4-carbonyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylate](/img/structure/B7434388.png)
![2-acetamido-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B7434396.png)
![Methyl 2-bromo-4-[[5-(oxolan-2-yl)oxolane-2-carbonyl]amino]benzoate](/img/structure/B7434399.png)
![N-[(5-fluoro-1-benzofuran-2-yl)methyl]-3-(trifluoromethoxy)aniline](/img/structure/B7434409.png)
![5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7434413.png)
![N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-ethynylpyridine-3-carboxamide](/img/structure/B7434417.png)
![9-ethyl-N-[(6-fluoropyridin-2-yl)methyl]-N-methylcarbazol-3-amine](/img/structure/B7434422.png)
